4,4'-Dihydroxydiphenyl ether 4,4'-Dihydroxydiphenyl ether 4,4'-Dihydroxydiphenyl ether is a natural product found in Allium tuberosum with data available.
Brand Name: Vulcanchem
CAS No.: 1965-09-9
VCID: VC21161859
InChI: InChI=1S/C12H10O3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
SMILES: C1=CC(=CC=C1O)OC2=CC=C(C=C2)O
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

4,4'-Dihydroxydiphenyl ether

CAS No.: 1965-09-9

Cat. No.: VC21161859

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Dihydroxydiphenyl ether - 1965-09-9

Specification

CAS No. 1965-09-9
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name 4-(4-hydroxyphenoxy)phenol
Standard InChI InChI=1S/C12H10O3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
Standard InChI Key NZGQHKSLKRFZFL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1O)OC2=CC=C(C=C2)O
Canonical SMILES C1=CC(=CC=C1O)OC2=CC=C(C=C2)O

Introduction

Chemical Identity and Structure

4,4'-Dihydroxydiphenyl ether, also known as 4,4'-oxydiphenol, is an organic compound with two phenolic hydroxyl groups attached to a diphenyl ether backbone. It consists of two phenol rings connected by an oxygen bridge, creating a characteristic ether linkage. The compound has the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . The structural configuration features hydroxyl groups at the para positions of both aromatic rings, which significantly influences its chemical reactivity and applications.

Identification Parameters

The compound is cataloged with the following identifiers:

ParameterValue
CAS Number1965-09-9
Molecular FormulaC₁₂H₁₀O₃
Molecular Weight202.21 g/mol
IUPAC Name4-(4-hydroxyphenoxy)phenol
InChI KeyNZGQHKSLKRFZFL-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC=C1O)OC2=CC=C(C=C2)O

Table 1: Chemical identification parameters for 4,4'-Dihydroxydiphenyl ether

Synonyms and Alternative Nomenclature

The compound is known by several names in scientific and commercial contexts:

  • 4,4'-Dihydroxydiphenyl ether

  • 4,4'-Oxydiphenol

  • 4,4'-Bisphenol ether

  • 4,4'-Dihydroxydiphenyl oxide

  • 4,4'-Oxybiphenol

  • 4,4'-Oxybis[phenol]

  • 4-(4-Hydroxyphenoxy)phenol

  • Bis(4-hydroxyphenyl) ether

  • Bis(p-hydroxyphenyl) ether

  • Phenol, 4,4'-oxybis-

  • p-(p-Hydroxyphenoxy)phenol

Physical and Chemical Properties

4,4'-Dihydroxydiphenyl ether typically appears as a white to orange crystalline solid or powder at room temperature . It demonstrates specific physical and chemical characteristics that make it valuable for various applications.

Physical Properties

The compound exhibits distinct physical properties that are important for its handling, processing, and application development:

PropertyValue
Physical State (20°C)Solid (White to orange crystalline powder)
Melting Point163-170°C
Boiling Point379.2±27.0°C at 760 mmHg
Density1.3±0.1 g/cm³
Flash Point183.2±23.7°C
SolubilitySoluble in methanol, limited water solubility
LogP2.50
AppearanceWhite to orange to green powder or crystal
Specific Gravity1.208-1.222 g/cm³

Table 2: Physical properties of 4,4'-Dihydroxydiphenyl ether

Chemical Reactivity

The chemical behavior of 4,4'-Dihydroxydiphenyl ether is largely defined by its phenolic hydroxyl groups, which enable a range of reactions including:

  • Formation of ethers and esters through O-alkylation or acylation reactions

  • Nucleophilic substitution reactions

  • Oxidation reactions

  • Electrophilic aromatic substitution reactions

  • Polymer formation through condensation reactions

Research using theoretical calculations has shown that 4,4'-Dihydroxydiphenyl ether can bond both electrophilic and electrophobic groups in water environments, with a particular affinity for electrophilic groups. The energy gap for first-level transition is reported as 0.36117 a.u., reflecting relatively low reactivity under standard conditions .

Synthesis Methods

Several methods have been developed for the synthesis of 4,4'-Dihydroxydiphenyl ether, each with specific advantages depending on scale, available starting materials, and desired purity.

Synthesis from 4,4'-Dibromodiphenyl Ether

One documented method involves using 4,4'-dibromodiphenyl ether as a starting material. The patent CN101121644B describes a two-step process:

  • Preparation of crude 4,4'-dibromodiphenyl ether

  • Conversion to 4,4'-dihydroxydiphenyl ether followed by recrystallization

This method claims advantages of low resource consumption, shorter reaction time, decreased preparation costs, and improved purity and yield compared to alternative methods .

Synthesis via Diazonium Salt Intermediates

Another synthetic route utilizes 4,4'-diaminodiphenyl ether as the starting material:

  • Formation of diazonium salt: 10g (0.05 mol) of 4,4'-diaminodiphenyl ether is added to 100 ml of 20% sulfuric acid while stirring at 0°C, followed by addition of 7.2g (0.105 mol) of sodium nitrite

  • Hydrolysis reaction: The diazonium salt solution is added to a mixture of sulfuric acid and nitrobenzene at 130°C, followed by aging for 10 minutes

  • Extraction and purification: The product is extracted with 5% potassium hydroxide solution, acidified with hydrochloric acid, and the precipitated solid is filtered, washed, and dried

This method reportedly yields 8.2g of 4,4'-dihydroxydiphenyl ether, representing an 81.2% yield .

Synthesis via Friedel-Crafts Acylation

Patent CN103724169A describes a preparation method involving Friedel-Crafts acylation:

  • Diphenyl ether undergoes a Friedel-Crafts acylation reaction to produce 4,4'-diacetyldiphenyl ether

  • Subsequent reactions convert this intermediate to the final 4,4'-dihydroxydiphenyl ether product

Applications in Materials Science and Industry

4,4'-Dihydroxydiphenyl ether has found significant applications in various industrial and scientific domains, primarily due to its functional groups and thermal properties.

Polymer Synthesis

The compound plays a crucial role in the synthesis of high-performance polymers:

  • Polyimide resins: As a monomer for heat-resistant plastics used in aerospace, electronic, and electrical industries

  • Polyetherketones: Research has demonstrated its use in nucleophilic nitro displacement reactions to create polyetherketones with high thermal stability

  • Polymaleimide and polyamideimide resins: Used as a building block for these specialty polymers

  • Epoxy resin curing agent: Providing cured products with high thermal deformation temperature, good thermal stability, and excellent chemical and water resistance

  • Polyesterimide resins: Contributing to the development of specialized materials with thermal resistance

Pharmaceutical and Fine Chemical Applications

The compound serves as:

  • Pharmaceutical intermediates: Used in the synthesis of various pharmaceutical compounds

  • Liquid crystal additives: Employed in the formulation of specialized liquid crystal materials

Electronic and Specialized Materials

4,4'-Dihydroxydiphenyl ether contributes to:

  • Film production: Used in high-performance films with thermal and mechanical stability

  • Coatings: Incorporated into specialized coating formulations

  • Foamed plastics: Utilized in the production of high-performance foamed materials

  • Photoresists: Applied in the electronics industry for photoresist materials

Reactivity and Biochemical Properties

Scientific research has provided insights into the reactivity and biochemical behavior of 4,4'-Dihydroxydiphenyl ether.

Activity in Aqueous Environments

Theoretical calculations using the PCM/B3LYP method with the 6-31+G(d,p) basis set have revealed that 4,4'-dihydroxydiphenyl ether can effectively bond both electrophilic and electrophobic groups in water, with a particular affinity for electrophilic compounds. The energy gap for first-level transition was calculated as 0.36117 a.u., indicating relatively low reactivity under standard conditions .

Biodegradation Pathways

Studies have shown that certain strains of bacteria, particularly Cupriavidus sp. WS, can degrade 4,4'-dihydroxydiphenyl ether. The degradation pathway involves:

  • Conversion to dihydrodiol by the enzyme BphA

  • Dehydrogenation to 2,3-dihydroxydiphenyl ether by BphB

  • Decomposition into phenol and 2-pyrone-6-carboxylic acid by BphC

Complete bacterial degradation can reportedly occur within six days under optimal conditions.

Toxicological Properties

Limited toxicological data is available for 4,4'-dihydroxydiphenyl ether:

Test TypeSpeciesRouteDoseResult
LD50MouseIntraperitoneal150 mg/kgLethal to 50% of test population

Table 3: Available toxicity data for 4,4'-Dihydroxydiphenyl ether

Studies have also indicated significant toxicity on adult and embryonic zebrafish, suggesting potential environmental concerns. The compound is known to cause skin and eye irritation upon direct contact.

SupplierCatalog/Product NumberPurityAvailable QuantitiesForm
TCI AmericaD2121>98.0% (GC)25g, 500gWhite to orange to green powder/crystal
Fisher ScientificD212125G, D2121500G98.0+%25g, 500gNot specified
YufengNot specified≥99%25kg/drumWhite crystalline powder

Table 4: Commercial availability of 4,4'-Dihydroxydiphenyl ether

Research Applications and Recent Findings

Recent research has expanded our understanding of 4,4'-Dihydroxydiphenyl ether's properties and potential applications.

Polymer Development Research

Studies have investigated the incorporation of 4,4'-Dihydroxydiphenyl ether into various polymer systems:

  • The compound has been successfully utilized in nucleophilic nitro displacement reactions for the synthesis of aromatic polyethers

  • When reacted with 4,4'-dinitrobenzophenone and other activated nitro compounds, it forms polyetherketones with melting points around 195-196°C

  • Its incorporation into polymer systems yields materials with thermal stability and specialized properties suitable for advanced applications

Spectroscopic Characterization

Various spectroscopic techniques have been employed to characterize 4,4'-Dihydroxydiphenyl ether and its derivatives:

  • Fourier transform infrared spectrometry (FTIR)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • UV-Vis spectroscopy

These techniques provide critical information about the functional groups, bonding patterns, and electronic transitions within the molecule, facilitating its application in complex systems.

Structure-Activity Relationships

The two hydroxyl groups in 4,4'-Dihydroxydiphenyl ether enable it to function as a monomer in various polymerization reactions. It has been successfully incorporated into:

  • Polytriazoles

  • Poly(ether ketone)s

  • Poly(ether carbonate)s

  • Polycarbonates

  • Poly(esterimide)s

  • Poly(arylene ether phosphine oxide)s

Future Research Directions

Based on current understanding, several promising research directions for 4,4'-Dihydroxydiphenyl ether include:

  • Development of more efficient and environmentally friendly synthesis routes

  • Exploration of potential applications in green chemistry as a replacement for more toxic compounds

  • Investigation of structure modifications to enhance specific properties for targeted applications

  • Research into biodegradation pathways and environmental impact assessment

  • Further characterization of its potential in advanced materials including conductive polymers, membranes, and composite materials

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